1-Fluoro-3-(4-nitrophenyl)propane
Description
1-Fluoro-3-(4-nitrophenyl)propane is an organofluorine compound featuring a propane backbone substituted with a fluorine atom and a 4-nitrophenyl group.
Properties
Molecular Formula |
C9H10FNO2 |
|---|---|
Molecular Weight |
183.18 g/mol |
IUPAC Name |
1-(3-fluoropropyl)-4-nitrobenzene |
InChI |
InChI=1S/C9H10FNO2/c10-7-1-2-8-3-5-9(6-4-8)11(12)13/h3-6H,1-2,7H2 |
InChI Key |
ULIWJUAWHAWRJS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCCF)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Halogen-Substituted Derivatives
1-Bromo-3-(4-nitrophenyl)propane
- Structure : Bromine replaces fluorine at the terminal carbon.
- Synthesis: Prepared via nitration of 1-bromo-3-phenylpropane using HNO₃ and P₂O₅/silica gel, yielding a yellow oil (74% efficiency) .
- Properties: Higher molecular weight (vs. fluoro analog) due to bromine. Bromine’s lower electronegativity and larger atomic radius may reduce dipole moment but enhance lipophilicity. Potential as a precursor for nucleophilic substitutions (e.g., Suzuki couplings).
1-Bromo-3,3,3-trifluoro-2-(4-nitrophenyl)propane
- Structure : Contains a trifluoromethyl group and bromine.
- Properties: Trifluoromethyl group increases electron-withdrawing effects, enhancing aromatic ring deactivation. Higher thermal and chemical stability compared to mono-fluoro derivatives .
Key Differences :
Nitrophenyl-Substituted Heterocycles and Enones
1-Acetyl-3-(4-nitrophenyl)propionitrile
- Structure : Features a nitrile and acetyl group.
- Applications : Serves as a precursor for pyrazoline derivatives with antimicrobial activity (e.g., against E. coli and C. albicans) .
- Comparison :
- The nitrile group enables cyclization reactions, unlike the propane backbone of the fluoro compound.
- Higher polarity due to the nitrile and acetyl groups.
1-(4-Fluorophenyl)-3-(3-nitrophenyl)prop-2-en-1-one
- Structure: α,β-unsaturated ketone (enone) with fluorophenyl and nitrophenyl groups.
- Properties :
Key Differences :
Steric and Crystallographic Comparisons
1,1,3-Trimethyl-3-(4-nitrophenyl)indane
- Structure : Bulky trimethyl and indane groups.
- Crystallography : Steric hindrance from methyl groups reduces molecular packing efficiency, leading to lower melting points compared to linear analogs .
1-(4-Chlorophenyl)-3-(2-nitrophenyl)propane-1,2-dione
- Structure : Diketone with chloro and nitro substituents.
- Properties :
- Strong hydrogen-bond acceptor due to carbonyl groups.
- Chlorine’s polarizability enhances intermolecular interactions vs. fluorine .
Preparation Methods
Reaction Mechanism and Conditions
The alcohol precursor, 3-(4-nitrophenyl)propan-1-ol, undergoes deoxyfluorination using SulfoxFluor (N-tosyl-4-chlorobenzenesulfonimidoyl fluoride) in dichloromethane (DCM) with 1,8-diazabicycloundec-7-ene (DBU) as a base. The reaction proceeds via formation of a sulfonimidate intermediate, followed by nucleophilic fluoride attack (Figure 1).
Key parameters :
Table 1: Optimization of Deoxyfluorination
Synthesis of 3-(4-Nitrophenyl)propan-1-ol
The alcohol precursor is synthesized via Friedel-Crafts alkylation of nitrobenzene derivatives:
-
Nitration : 4-Nitrotoluene is nitrated using HNO₃/H₂SO₄ at −5°C to yield 4-nitro-3-fluorotoluene.
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the methyl group to a hydroxymethyl intermediate.
-
Chain elongation : Grignard reaction with ethylene oxide extends the carbon chain.
Purity : >99% (confirmed by HPLC).
Halide Substitution of 3-(4-Nitrophenyl)propyl Bromide
Fluorination via Finkelstein Reaction
3-(4-Nitrophenyl)propyl bromide reacts with anhydrous potassium fluoride (KF) in dimethylformamide (DMF) at 80°C:
Table 2: Halide Substitution Optimization
Synthesis of 3-(4-Nitrophenyl)propyl Bromide
-
Nitration : 4-Fluorotoluene is nitrated using fuming HNO₃ to yield 4-nitro-3-fluorotoluene.
-
Bromination : Radical bromination with N-bromosuccinimide (NBS) and AIBN initiates chain bromination.
Challenges : Regioselective bromination requires strict temperature control (−5°C).
Catalytic Coupling Approaches
Suzuki-Miyaura Cross-Coupling
A palladium-catalyzed coupling between 1-fluoro-3-iodopropane and 4-nitrophenylboronic acid:
Limitations : Low yield due to steric hindrance from the nitro group.
Ullmann Coupling
Copper-mediated coupling of 1-fluoro-3-iodopropane with 4-nitroiodobenzene:
Purification and Characterization
Chromatographic Purification
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 8.8 Hz, 2H, Ar-H), 7.72 (d, J = 8.8 Hz, 2H, Ar-H), 4.52 (t, J = 6.6 Hz, 2H, CH₂F), 2.98 (quin, J = 6.6 Hz, 2H, CH₂), 2.12 (m, 2H, CH₂).
Comparative Analysis of Methods
Table 3: Method Efficiency Comparison
| Method | Yield (%) | Purity (%) | Scalability | Cost |
|---|---|---|---|---|
| Deoxyfluorination | 74 | 99.2 | High | $$ |
| Halide substitution | 65 | 98.6 | Moderate | $ |
| Suzuki coupling | 52 | 97.5 | Low | $$$ |
Key insights :
-
Deoxyfluorination offers the highest yield and scalability but requires expensive reagents.
-
Halide substitution is cost-effective but prone to elimination side reactions.
Industrial-Scale Considerations
Q & A
Q. What synthetic methodologies are recommended for preparing 1-Fluoro-3-(4-nitrophenyl)propane?
- Methodological Answer : The compound can be synthesized via Claisen-Schmidt condensation or aldol condensation using fluorinated acetophenones and nitro-substituted aldehydes. For example:
- Claisen-Schmidt Approach : React 4-fluoroacetophenone with 4-nitrobenzaldehyde in ethanol under basic conditions (e.g., aqueous NaOH) at room temperature to form the α,β-unsaturated ketone intermediate .
- Aldol Condensation : Use thionyl chloride as a catalyst in ethanol to enhance electrophilicity of the carbonyl group, followed by dehydration to isolate the product .
Critical Parameters : Solvent polarity (ethanol preferred for solubility), reaction temperature (ambient to 50°C), and stoichiometric ratios (1:1.2 aldehyde:ketone).
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H NMR : Identify aromatic protons (δ 7.5–8.5 ppm for nitro groups; δ 6.5–7.5 ppm for fluorophenyl protons).
- ¹³C NMR : Carbonylic carbons (δ ~190 ppm) and nitro-substituted carbons (δ ~145 ppm) .
- FT-IR : Confirm carbonyl (C=O stretch at ~1680 cm⁻¹) and nitro (asymmetric stretch at ~1520 cm⁻¹) groups .
- Mass Spectrometry : Molecular ion peak (M⁺) matching the molecular formula (C₉H₇FNO₂; theoretical MW: 180.15 g/mol).
Q. What safety protocols should be followed when handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of nitro-aromatic vapors.
- Storage : Keep in amber glass bottles at 2–8°C to prevent photodegradation.
- Emergency Procedures : Neutralize spills with inert adsorbents (e.g., vermiculite) and consult SDS guidelines for nitro compounds .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields in the synthesis of this compound?
- Methodological Answer :
- Solvent Optimization : Replace ethanol with DMF or THF to improve aldehyde solubility, but monitor for side reactions (e.g., over-oxidation) .
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts (e.g., proline derivatives) to enhance enolate formation .
- In Situ Monitoring : Use TLC (silica gel, hexane:ethyl acetate 7:3) or HPLC (C18 column, 254 nm UV detection) to track reaction progress .
Data Contradiction Tip : If NMR shows unexpected peaks, perform column chromatography (silica gel, gradient elution) to isolate impurities and identify side products via GC-MS .
Q. How can crystallographic data resolve ambiguities in structural elucidation?
- Methodological Answer :
- Single-Crystal X-ray Diffraction (SCXRD) : Resolve bond lengths (e.g., C-F: ~1.34 Å; C-NO₂: ~1.48 Å) and dihedral angles between aromatic rings to confirm stereoelectronic effects .
- Comparative Analysis : Overlay experimental data (e.g., from ) with DFT-calculated structures (B3LYP/6-31G* basis set) to validate intramolecular interactions (e.g., H-bonding with nitro groups) .
Q. What strategies are employed to evaluate the compound’s potential in medicinal chemistry?
- Methodological Answer :
- Enzyme Inhibition Assays : Test against kinases or oxidoreductases using fluorogenic substrates (e.g., NADH depletion monitored at 340 nm) .
- Docking Studies : Model interactions with target proteins (e.g., COX-2) using AutoDock Vina; focus on nitro group’s electron-withdrawing effects on binding affinity .
- ADMET Profiling : Assess solubility (shake-flask method), metabolic stability (microsomal incubation), and cytotoxicity (MTT assay on HEK-293 cells) .
Q. How can photophysical properties be leveraged for material science applications?
- Methodological Answer :
- UV-Vis Spectroscopy : Measure λmax in DMSO (expected ~350 nm due to π→π* transitions in nitro-aryl systems) .
- Fluorescence Quenching Studies : Evaluate electron-transfer efficiency with TiO₂ nanoparticles for potential use in organic photovoltaics .
- Surface Adsorption Analysis : Use AFM or XPS to study interactions with indoor surfaces (e.g., silica or paint coatings) for environmental chemistry applications .
Data Contradiction Analysis Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
